molecular formula C7H3BrClF3O B1404604 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene CAS No. 1417569-84-6

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene

Cat. No.: B1404604
CAS No.: 1417569-84-6
M. Wt: 275.45 g/mol
InChI Key: UONULYLAYVGFJE-UHFFFAOYSA-N
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Description

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 3, and a chloro(difluoro)methoxy group (-OCHF₂Cl) at position 1.

Properties

IUPAC Name

2-bromo-1-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONULYLAYVGFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene can be achieved through several methods, including:

    Halogenation Reactions:

    Fluorination: The addition of fluorine atoms can be carried out using fluorinating agents like hydrogen fluoride (HF) or other fluorine-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene serves as a scaffold for developing new pharmaceuticals. Its unique structural features allow it to modulate biological activity effectively. It has been explored for its potential in synthesizing compounds that inhibit various enzymes involved in disease processes, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This property is particularly useful in drug design where enzyme modulation is required.

Biochemical Assays

The compound acts as a probe in biochemical assays to study enzyme interactions and protein-ligand dynamics. Its halogenated structure facilitates interactions that are crucial for understanding biochemical pathways and mechanisms.

Agrochemicals

Due to its unique properties, this compound is also applied in the development of specialty agrochemicals. These compounds can enhance crop protection by acting as herbicides or pesticides with specific modes of action derived from their chemical structure.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves:

  • Halogenation Reactions : Using bromine or chlorine agents under controlled conditions to introduce the halogen atoms.
  • Nucleophilic Substitution : Introducing the difluoromethoxy group through reactions with suitable difluoromethylating agents.

On an industrial scale, continuous flow processes are often employed to enhance yield and purity while utilizing advanced catalytic systems to improve synthesis efficiency.

Case Study 1: Pharmaceutical Development

In a study exploring enzyme inhibitors for cancer treatment, this compound was utilized as a precursor to synthesize a series of compounds that showed promising activity against specific cancer cell lines. The modifications made to the parent compound demonstrated improved potency and selectivity.

Case Study 2: Agrochemical Applications

Research conducted on the use of this compound in agrochemicals revealed its effectiveness as a selective herbicide. Field trials indicated that formulations containing this compound significantly reduced weed populations without harming crop yields, showcasing its potential for sustainable agriculture.

Mechanism of Action

The mechanism by which 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and the methoxy group allows for specific binding interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features Reference
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene C₇H₄BrClF₃O ~265.37 (estimated) 2-Br, 1-OCHF₂Cl, 3-F High halogen density, polar OCHF₂Cl
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene C₈H₆BrF₃O 255.03 5-Br, 2-CF₂H, 1-F, 3-OCH₃ Difluoromethyl + methoxy synergy
3-Bromo-1-chloro-4,5-difluoro-2-methoxy-benzene C₇H₄BrClF₂O 257.46 3-Br, 1-Cl, 4,5-F, 2-OCH₃ Multi-halogenation, methoxy at C2
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF 223.47 2-Br, 3-Cl, 4-F, 1-CH₃ Methyl group enhances lipophilicity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 264.03 1-Br, 3-F, 2-OCH₃, 4-NO₂ Electron-withdrawing nitro group

Key Observations :

  • Halogen Diversity: The target compound integrates Br, F, and Cl in a single structure, whereas analogs like and prioritize Br/Cl/F or Br/F/NO₂ combinations.
  • Methoxy vs.
  • Molecular Weight : The target compound’s estimated molecular weight (~265.37 g/mol) exceeds most analogs, likely due to the chloro(difluoro)methoxy group.

Biological Activity

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including halogen atoms and a methoxy group, contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₇H₃BrClF₂O
Molecular Weight 239.45 g/mol
Physical State Colorless liquid
Functional Groups Bromo, chloro, difluoromethoxy, fluoro

The presence of electron-withdrawing groups such as the chloro and difluoromethoxy functionalities enhances the compound's reactivity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological properties. For instance, fluorinated aromatic compounds are often investigated for their antibacterial and antifungal activities. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Recent studies have shown that derivatives of halogenated aromatic compounds demonstrate notable antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have been shown to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.6 μg/mL to 125 μg/mL against various strains .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties, surpassing standard treatments like fluconazole in effectiveness .

Case Studies

A selection of case studies highlights the biological activity associated with similar compounds:

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of fluorinated benzene derivatives for their antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active compounds showed MIC values as low as 62.5 μg/mL .
  • Mechanistic Insights :
    • Research involving molecular docking simulations revealed that certain halogenated compounds bind effectively to bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects .

Comparative Analysis

Comparative studies with similar compounds provide insights into the unique properties of this compound:

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Fluorinated derivative A62.5Antibacterial
Fluorinated derivative B>125Antifungal

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, chloro(difluoro)methoxy groups can be introduced using chlorodifluoromethoxy reagents under anhydrous conditions with copper(I) iodide as a catalyst . Key intermediates like bromo-fluoro-benzene derivatives (e.g., 1-Bromo-2,3-difluorobenzene, CAS 38573-88-5) are often functionalized stepwise to achieve regioselective substitution . Reaction optimization requires monitoring by TLC and GC to confirm intermediate purity (>95% by GC, as in ).

Q. How is the purity of this compound assessed in academic research settings?

  • Methodological Answer : Purity is validated using gas chromatography (GC) for volatile components and high-performance liquid chromatography (HPLC) for non-volatile residues. For instance, catalog entries specify >97.0% purity via GC for bromo-chloro-fluoro-benzene analogs, with retention time matching authenticated standards . Melting point analysis (e.g., mp 45–49°C for 2-Bromo-4′-methylacetophenone in ) and NMR spectroscopy (1H/19F/13C) further confirm structural integrity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/19F NMR : Resolve substituent positions (e.g., fluorine coupling patterns at δ -120 to -140 ppm for CF2 groups) .
  • X-ray crystallography : Used to confirm stereoelectronic effects of the chloro(difluoro)methoxy group, as demonstrated for structurally similar bromo-methoxy-fluorobenzene derivatives in .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C7H3BrF3NO3 with MW 286.003 in ).

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during synthesis?

  • Methodological Answer : Computational tools (e.g., DFT calculations) predict electron-deficient aromatic rings' reactivity, guiding substitution patterns. For example, meta-fluorine substituents in 3-fluoro-benzene derivatives ( ) direct electrophilic attack to specific positions. Experimental validation involves competitive reactions with isotopic labeling (e.g., deuterated analogs like 1-Bromo-2,5-difluorobenzene-d3 in ) to trace regiochemical outcomes .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise purification : Use silica gel chromatography (hexane/EtOAC) after each functionalization step. For example, 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is isolated with >95% purity via gradient elution .
  • Catalyst screening : Copper(I) iodide or Pd(PPh3)4 enhances coupling efficiency for chloro(difluoro)methoxy introduction, as seen in .
  • Inert atmosphere : Reactions under argon minimize decomposition of halogenated intermediates .

Q. How does the compound’s structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro(difluoro)methoxy group activates the benzene ring toward Suzuki-Miyaura coupling. For instance, bromine at the 2-position (ortho to the substituent) facilitates Pd-catalyzed aryl-aryl bond formation, as demonstrated in analogs like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene ( ). Steric hindrance from the trifluoromethoxy group, however, may require bulky phosphine ligands (e.g., SPhos) to prevent side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene

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